(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 2757961-50-3
VCID: VC11563252
InChI: InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1
SMILES:
Molecular Formula: C9H10BrN3
Molecular Weight: 240.10 g/mol

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

CAS No.: 2757961-50-3

Cat. No.: VC11563252

Molecular Formula: C9H10BrN3

Molecular Weight: 240.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine - 2757961-50-3

Specification

CAS No. 2757961-50-3
Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
IUPAC Name (1S)-1-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine
Standard InChI InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1
Standard InChI Key XIZOIMRPNXZUPS-LURJTMIESA-N
Isomeric SMILES C[C@@H](C1=CN2C=C(C=CC2=N1)Br)N
Canonical SMILES CC(C1=CN2C=C(C=CC2=N1)Br)N

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (C₉H₁₀BrN₃) features a fused bicyclic system comprising an imidazole ring (positions 1–3) and a pyridine ring (positions 4–9), with a bromine atom at the 6-position and a (1S)-configured ethanamine side chain at the 2-position . The stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₉H₁₀BrN₃
SMILESCC@@HN
InChIKeyXIZOIMRPNXZUPS-LURJTMIESA-N
Molecular Weight240.10 g/mol
Chiral Centers1 (C1 of ethanamine)

The InChI string (InChI=1S/C9H10BrN3/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8/h2-6H,11H2,1H3/t6-/m0/s1) confirms the (S)-configuration at the ethanamine carbon .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, measured via ion mobility spectrometry, provide insights into the compound’s gas-phase conformation. The following adduct-specific CCS values were predicted:

Table 2: Collision Cross-Section Predictions

Adductm/zCCS (Ų)
[M+H]+240.01309146.2
[M+Na]+261.99503149.7
[M+NH4]+257.03963151.1
[M+K]+277.96897151.1

These values suggest a compact molecular geometry in the gas phase, with minimal conformational flexibility due to the rigid imidazo[1,2-a]pyridine core.

Synthetic Methodologies

Precursor Synthesis: 6-Bromoimidazo[1,2-a]pyridine

The synthesis of the imidazo[1,2-a]pyridine scaffold typically involves cyclocondensation reactions. A patented method for 6-bromoimidazo[1,2-a]pyridine synthesis employs:

  • Reactants: 2-Amino-5-bromopyridine and 40% chloroacetaldehyde aqueous solution.

  • Conditions: 25–50°C for 2–24 hours in polar solvents (e.g., ethanol, water) with alkali bases (e.g., NaHCO₃, NaOH).

  • Workup: Ethyl acetate extraction followed by recrystallization in ethyl acetate/n-hexane mixtures yields >70% purity .

Physicochemical and Spectroscopic Data

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in nonpolar solvents. Stability studies indicate susceptibility to oxidative degradation at the amine group under acidic conditions.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), and 3.82 (q, 1H, CH-NH₂) .

  • Mass Spectrometry: Dominant fragments at m/z 240 ([M+H]+) and 198 ([M+H–C₂H₅N]+) corroborate the molecular structure .

Comparative Analysis with Structural Analogues

Table 3: Structural and Functional Analogues

CompoundKey DifferencesPotential Applications
6-Bromoimidazo[1,2-a]pyridineLacks ethanamine side chainIntermediate in API synthesis
2-(Imidazo[1,2-a]pyridin-2-yl)ethanamineNo bromine substituentAntimicrobial agent development
1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amineExtended alkyl chainImproved blood-brain barrier penetration

The unique combination of bromine and chiral amine in (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine offers distinct advantages in target selectivity and pharmacokinetic properties compared to analogues.

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